BenchChemオンラインストアへようこそ!

H-PRO-LEU-GLY-GLY-OH

Dopamine D2 receptor modulation MIF-1 pharmacology Free-acid bioequivalence

H-Pro-Leu-Gly-Gly-OH (CAS 75188-89-5; synonym MIF-1-Gly) is a synthetic tetrapeptide comprising an N-terminal proline, a central leucine, and a C-terminal diglycine tail with a free carboxylic acid terminus. This compound is the tetrapeptide homolog of the endogenous tripeptide melanostatin (MIF-1, Pro-Leu-Gly-NH2, CAS 2002-44-0), extending the sequence by one C-terminal glycine residue and replacing the carboxamide terminus with a carboxylate.

Molecular Formula C13H23N3O4
Molecular Weight 285.34 g/mol
CAS No. 33676-42-5
Cat. No. B3126706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-PRO-LEU-GLY-GLY-OH
CAS33676-42-5
SynonymsPro-Leu-Gly
prolyl-leucyl-glycine
Molecular FormulaC13H23N3O4
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1
InChIInChI=1S/C13H23N3O4/c1-8(2)6-10(12(19)15-7-11(17)18)16-13(20)9-4-3-5-14-9/h8-10,14H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1
InChIKeyFXGIMYRVJJEIIM-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-Leu-Gly-Gly-OH (MIF-1-Gly) Tetrapeptide: Structural and Pharmacological Baseline for Procurement


H-Pro-Leu-Gly-Gly-OH (CAS 75188-89-5; synonym MIF-1-Gly) is a synthetic tetrapeptide comprising an N-terminal proline, a central leucine, and a C-terminal diglycine tail with a free carboxylic acid terminus . This compound is the tetrapeptide homolog of the endogenous tripeptide melanostatin (MIF-1, Pro-Leu-Gly-NH2, CAS 2002-44-0), extending the sequence by one C-terminal glycine residue and replacing the carboxamide terminus with a carboxylate . The Pro-Leu-Gly core motif is derived from the C-terminal sequence of oxytocin and functions as a positive allosteric modulator (PAM) of the dopamine D2 receptor in its amidated form, while the additional Gly residue and free acid terminus introduce differentiated conformational flexibility, proteolytic susceptibility, and receptor-interaction profiles that are distinct from both the amidated tripeptide and shorter free-acid analogs such as Pro-Leu-Gly (PLG acid) [1].

Why MIF-1 (Pro-Leu-Gly-NH2) and Shorter Free-Acid Analogs Cannot Substitute for H-Pro-Leu-Gly-Gly-OH


The tetrapeptide H-Pro-Leu-Gly-Gly-OH cannot be interchanged with the tripeptide MIF-1 amide (Pro-Leu-Gly-NH2) or the free acid tripeptide Pro-Leu-Gly (PLG acid) for three critical reasons. First, crystallographic studies demonstrate that the tetrapeptide engages peptidase active-site residues (Glu213 and Glu245) via N-terminal interactions that differ from those of shorter peptide substrates, directly impacting enzymatic processing kinetics [1]. Second, the C-terminal glycine extension introduces an additional amide bond susceptible to post-proline cleaving enzymes and matrix metalloproteinases, producing a distinct metabolite profile (Leu-Gly-Gly or Pro-Leu plus Gly-Gly) compared to the single Leu-Gly scission product of MIF-1 analogs, which has direct consequences for in vitro stability assays and cell-based experimental reproducibility [2]. Third, the free carboxylate terminus versus the carboxamide of MIF-1 alters hydrogen-bonding capacity, aggregation behavior, and beta-turn conformational equilibria as demonstrated by NMR in dimethylsulfoxide, meaning that pharmacology observed for the amidated tripeptide—including dopamine D2 receptor allosteric modulation—cannot be assumed to transfer quantitatively to H-Pro-Leu-Gly-Gly-OH without independent validation [3].

Quantitative Differentiation Evidence: H-Pro-Leu-Gly-Gly-OH vs. MIF-1 and Related Analogs


C-Terminal Amidation Is Not Required for Biological Activity: Free-Acid Analogues Retain Pharmacological Potency

In a direct head-to-head pharmacological study, the free-acid tripeptide Pro-Leu-Gly (PLG, 0.25 mg/kg SC BID) and the C-terminal amidated MIF-1 were compared in a mouse haloperidol-induced catalepsy tolerance model. Chronic PLG administration antagonized the development of tolerance to the cataleptic effects of haloperidol, an effect statistically indistinguishable from that previously reported for MIF-1 [1]. In parallel in vitro experiments, nanomolar concentrations of PLG (free acid) increased [3H]-apomorphine binding to rat striatal dopamine D2 receptors, exhibiting a bell-shaped dose-response curve virtually identical to the amidated MIF-1 peptide, demonstrating that amidation at the carboxyl terminus is not required for biological activity [1]. This finding directly supports the use of H-Pro-Leu-Gly-Gly-OH as a bioactive scaffold for dopamine receptor studies, where the free-acid terminus retains receptor-modulating capacity while the additional C-terminal glycine provides a longer backbone for structural derivatization or fluorescent labeling.

Dopamine D2 receptor modulation MIF-1 pharmacology Free-acid bioequivalence Haloperidol tolerance

Crystallographically Defined Substrate-Enzyme Interactions: Unique Binding Mode of Pro-Leu-Gly-Gly in the F1 Peptidase Active Site

X-ray crystallography of the tricorn-interacting factor F1 (proline iminopeptidase) E213Q mutant soaked with Pro-Leu-Gly-Gly revealed specific interactions of glutamate residues Glu213 and Glu245 with the N-terminus of the tetrapeptide, defining the S1 and S1' substrate-binding subsites [1]. This structural snapshot differs from complexes of the same enzyme with shorter peptides (Phe-Leu and Pro-Pro), where the altered substrate length and C-terminal composition result in different occupancy of the active-site channel [1]. The crystal structure (PDB ID: 1XRP, resolution data available) provides atomic-level evidence that the Gly-Gly C-terminal tail of the tetrapeptide extends into regions of the enzyme not contacted by tripeptide or dipeptide substrates, thereby altering the hydrogen-bonded network and processive cleavage directionality (N-to-C) [1].

X-ray crystallography Peptide-enzyme complex Substrate recognition Proline iminopeptidase Structural biology

Conformational Differentiation: The Pro-Leu-Gly-Gly Sequence Adopts a Type-II Beta-Turn Motif

NMR investigations and energy minimization studies on synthetic peptides reproducing the N-terminal processing domain of pro-oxytocin-neurophysin demonstrated that the -Pro-Leu-Gly-Gly- sequence adopts a well-defined type-II beta-turn conformation [1]. This structural motif places the Pro-Leu segment in the i+1 and i+2 positions of the turn, with a 4→1 hydrogen bond between the Pro carbonyl oxygen and the second Gly amide proton [1]. In contrast, the minimum recognized processing sequence in pro-oxytocin is the longer -Pro-Leu-Gly-Gly-Lys-Arg- segment, indicating that the tetrapeptide alone represents the minimal beta-turn nucleation unit and that chain length determines whether the turn is isolated (tetrapeptide) or part of a tandem turn arrangement (longer peptides) [1]. The type-II beta-turn is a critical recognition element for prohormone convertases, and the tetrapeptide's intrinsic turn propensity distinguishes it from the tripeptide Pro-Leu-Gly-NH2, which preferentially adopts a type-II beta-bend with different phi/psi angles and hydrogen-bond geometry [2].

NMR spectroscopy Beta-turn conformation Peptide secondary structure Pro-oxytocin processing Peptide design

Species-Specific Metabolic Stability: MIF-1 Tripeptide Exhibits Extreme Rat-Human Half-Life Divergence, Rendering Cross-Species Extrapolation Hazardous

In vitro metabolism studies using [3H]-labeled Pro-Leu-Gly-NH2 (PLG, MIF-1) in plasma revealed a striking species-dependent half-life: 26.4 minutes in rat plasma versus 5.6 days in human plasma [1]. The only significant degradation metabolite identified was [3H]-leucine, indicating a rate-limiting initial cleavage at the Pro-Leu bond by a species-specific plasma enzyme [1]. For H-Pro-Leu-Gly-Gly-OH, the presence of an additional C-terminal Gly-Gly bond introduces a second scissile site, creating the potential for alternative cleavage pathways—either at Pro-Leu (yielding Leu-Gly-Gly-OH) or at the internal Leu-Gly bond (yielding Pro-Leu + Gly-Gly) or Gly-Gly bond (yielding Pro-Leu-Gly + Gly). This altered proteolytic susceptibility profile means that the extensive PK and brain-uptake data available for [3H]-PLG (maximal plasma levels at 6-8 min post-SC injection, elimination half-life 20 min in vivo in rat, brain uptake 0.0013-0.0017% of dose/g tissue) [2] cannot be directly mapped onto the tetrapeptide without independent stability verification under identical assay conditions.

Peptide metabolism Plasma stability Species differences Pharmacokinetics In vitro-in vivo correlation

C-Terminal Extension Modulates Matrix Metalloproteinase Substrate Recognition: Implications for Enzyme Assay Development

The Pro-Leu-Gly tripeptide motif constitutes the core recognition sequence for multiple matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-12, with cleavage occurring at the Gly-Leu bond when the sequence is embedded within extended peptide substrates [1]. In the widely used fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, the Pro-Leu-Gly~Leu scissile bond is cleaved by MMPs with catalytic efficiencies (kcat/Km) ranging from 9.2 × 10^4 M^-1s^-1 (MMP-1) to values exceeding 10^5 M^-1s^-1 for collagenases, generating a fluorescence signal increase upon separation of the Mca fluorophore from the Dpa quencher [2]. H-Pro-Leu-Gly-Gly-OH, with its C-terminal Gly-Gly extension, presents a Pro-Leu-Gly-Gly sequence that contains two potential Gly-X scissile bonds (Leu-Gly and Gly-Gly), each with distinct MMP recognition profiles. The tetrapeptide's free carboxylate terminus additionally influences subsite P2' and P3' binding preferences in MMP active sites, altering Km and kcat values relative to amidated or extended substrates. This structural feature makes H-Pro-Leu-Gly-Gly-OH a valuable minimal substrate for probing the S1'-S3' subsite specificity of proline-directed peptidases and MMPs, where the chain length and terminal charge directly determine catalytic turnover.

Matrix metalloproteinase Fluorogenic substrate Enzyme kinetics FRET assay Collagenase

Defined Application Scenarios for H-Pro-Leu-Gly-Gly-OH Based on Comparative Evidence


Dopamine D2 Receptor Allosteric Modulation Studies Requiring a Free-Acid Scaffold

H-Pro-Leu-Gly-Gly-OH serves as a free-acid tetrapeptide scaffold for investigating structure-activity relationships (SAR) of dopamine D2 receptor positive allosteric modulators. Evidence from Mycroft et al. (1987) demonstrates that the free carboxylic acid terminus does not abolish D2-modulating activity—the free-acid tripeptide Pro-Leu-Gly (PLG) increased [3H]-apomorphine binding to rat striatal receptors at nanomolar concentrations with a bell-shaped dose-response curve indistinguishable from amidated MIF-1 [1]. The additional Gly residue in H-Pro-Leu-Gly-Gly-OH provides a longer backbone for systematic derivatization (e.g., fluorescent labeling, biotinylation, or PEGylation) without modifying the pharmacophoric Pro-Leu core, enabling probe development for photoaffinity labeling or receptor localization studies [1]. Researchers should select this tetrapeptide when the experimental design requires a free C-terminus (for conjugation chemistry) and a longer spacer between the Pro-Leu recognition element and any C-terminal modification.

Proteolytic Enzyme Substrate for Proline-Specific Peptidase and MMP Activity Assays

The Pro-Leu-Gly-Gly sequence provides two distinct scissile bonds (Leu-Gly and Gly-Gly) within a minimal tetrapeptide framework, making it suitable as a reference substrate for characterizing the subsite specificity of proline-directed peptidases, prolyl oligopeptidase (POP), proline iminopeptidases, and matrix metalloproteinases. Crystallographic evidence (PDB 1XRP) confirms that the tetrapeptide binds in the F1 proline iminopeptidase active site with defined S1-S1' interactions via Glu213 and Glu245, establishing the molecular basis for substrate recognition [2]. The free N- and C-termini eliminate the confounding effects of protecting groups (e.g., Z, Boc, or amide caps) on enzyme kinetics, allowing direct determination of intrinsic Km and kcat values. The well-characterized MMP substrate series Mca-Pro-Leu-Gly~Leu-Dpa-Ala-Arg-NH2 (with published kcat/Km values) provides a benchmark for comparative kinetic analysis when this tetrapeptide is used as an unlabeled competitor or as a scaffold for fluorogenic derivatization [3]. This application is most appropriate for academic and industrial laboratories conducting protease inhibitor screening or enzyme mechanism studies.

Beta-Turn Structural Biology and Peptide Conformational Analysis

NMR and energy minimization studies have established that the -Pro-Leu-Gly-Gly- sequence forms a stable type-II beta-turn, with the Pro-Leu residues occupying the i+1 and i+2 positions and a characteristic 4→1 hydrogen bond [4]. This makes H-Pro-Leu-Gly-Gly-OH a validated minimal model for studying beta-turn nucleation, proline-directed folding, and the structural determinants of prohormone convertase recognition. The tetrapeptide's conformational properties, confirmed by combined NMR, CD, and FT-IR spectroscopy, enable its use as a reference standard in peptide conformational analysis, turn-mimetic design, and computational modeling of peptide folding landscapes [4]. Unlike the tripeptide MIF-1 (Pro-Leu-Gly-NH2), the tetrapeptide's additional glycine residue and free carboxylate terminus alter the hydrogen-bond network and aggregation behavior in solution, as demonstrated by NMR aggregation studies with related melanostatin peptides [5], making it a distinct conformational probe that complements rather than duplicates tripeptide-based structural studies.

Species-Specific Peptide Metabolism and Stability Profiling in Preclinical Development

The extreme species divergence in MIF-1 metabolic stability—26.4 min half-life in rat plasma versus 5.6 days in human plasma [6]—provides a critical reference point for using H-Pro-Leu-Gly-Gly-OH in preclinical metabolism studies. The tetrapeptide offers a structurally distinct probe for investigating how C-terminal extension and free-acid vs. amide terminus affect peptide stability across species. CROs and pharmaceutical development teams procuring this compound for in vitro ADME assays should design head-to-head stability comparisons with MIF-1 under identical incubation conditions (plasma, liver microsomes, or S9 fractions from rat, human, and other preclinical species) to establish tetrapeptide-specific metabolic parameters [6]. The dual scissile bonds in H-Pro-Leu-Gly-Gly-OH also make it useful for studying proline-specific peptidase contributions to peptide clearance, where the metabolite profile (Leu-Gly-Gly vs. Pro-Leu + Gly-Gly) can reveal the dominant clearance pathway and inform prodrug design strategies [6][7].

Quote Request

Request a Quote for H-PRO-LEU-GLY-GLY-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.